molecular formula C11H18O B165673 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol CAS No. 133693-87-5

1-Ethenyl-4-isopropylcyclohex-2-en-1-ol

Cat. No. B165673
M. Wt: 166.26 g/mol
InChI Key: KXASIWPTAJIJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-4-isopropylcyclohex-2-en-1-ol, also known as patchouli alcohol, is a natural organic compound that belongs to the class of sesquiterpenes. It is a colorless liquid with a distinct musky and earthy aroma. Patchouli alcohol is found in several plants, including patchouli, lavender, and mint.

Mechanism Of Action

The mechanism of action of 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Patchouli alcohol has also been shown to inhibit the activity of certain enzymes, including COX-2 and iNOS.

Biochemical And Physiological Effects

Patchouli alcohol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli. Patchouli alcohol has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol has been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Patchouli alcohol has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has a well-established safety profile. However, 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol also has limitations, including its low solubility in water and its potential to interact with other compounds in complex mixtures.

Future Directions

There are several future directions for research on 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol. One area of interest is its potential use in the treatment of cancer. Several studies have shown that 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol exhibits antitumor activity, and further research may lead to the development of new cancer therapies. Additionally, 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol may have potential as a natural preservative in the food and cosmetic industries. Further research is needed to fully understand the potential applications of 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol.

Synthesis Methods

Patchouli alcohol can be synthesized through various methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method of synthesis is steam distillation, which involves the extraction of the compound from the leaves of the 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol plant.

Scientific Research Applications

Patchouli alcohol has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. Several studies have also shown that 1-Ethenyl-4-isopropylcyclohex-2-en-1-ol alcohol exhibits antitumor activity and may be useful in the treatment of certain types of cancer.

properties

CAS RN

133693-87-5

Product Name

1-Ethenyl-4-isopropylcyclohex-2-en-1-ol

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-ethenyl-4-propan-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H18O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h4-5,7,9-10,12H,1,6,8H2,2-3H3

InChI Key

KXASIWPTAJIJRS-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(C=C1)(C=C)O

Canonical SMILES

CC(C)C1CCC(C=C1)(C=C)O

synonyms

2-Cyclohexen-1-ol,1-ethenyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.